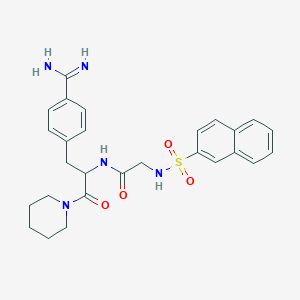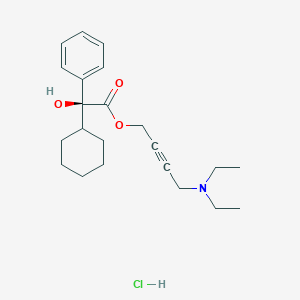
Phenyl cyanate
Overview
Description
Phenylcyanate, also known as phenyl isocyanate, is an organic compound with the molecular formula C7H5NO. It consists of a phenyl ring attached to a cyanate functional group. This compound is a colorless liquid that reacts with water and has a strong odor .
Mechanism of Action
Target of Action
Phenyl cyanate, also known as Phenylcyanate, is a cyanate-containing compound Cyanate, a related compound, is known to act as an irreversible enzyme inhibitor, preventing cytochrome c oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Mode of Action
Cyanate ester fragments, which are functional groups of molecules like this compound, afford the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents .
Biochemical Pathways
Cyanate, a related compound, is known to be actively cycled in soil and can serve as a nitrogen and/or carbon source for different microorganisms . It’s also involved in central nitrogen cycling processes, namely in nitrification and anaerobic ammonium oxidation .
Pharmacokinetics
% in dichloromethane and a density of 1.27 g/mL at 20 °C .
Result of Action
Cyanate, a related compound, is known to be harmful because isocyanic acid (hcno), the active form of cyanate, reacts with amino and carboxyl groups, consequently carbamoylating amino acids, proteins, and other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cyanate, a related compound, is actively turned over in soils and represents a small but continuous nitrogen/energy source for soil microbes . The extent of cyanate availability and utilization in terrestrial ecosystems and its role in biogeochemical cycles is still being studied .
Biochemical Analysis
Biochemical Properties
Phenyl cyanate is involved in biochemical reactions where it interacts with various enzymes and proteins. For instance, cyanase, an enzyme found in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This suggests that this compound may interact with cyanase or similar enzymes in biochemical reactions.
Cellular Effects
Cyanate, a related compound, can serve as a nitrogen and/or carbon source for different microorganisms and as an energy source for autotrophic ammonia oxidizers . It’s plausible that this compound might have similar effects on cellular processes.
Molecular Mechanism
Cyanate ester fragments, which are functional groups of molecules like this compound, are known to undergo polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, allowing it to interact with various nucleophilic agents .
Metabolic Pathways
This compound is likely involved in the phenylpropanoid pathway, a major metabolic pathway in plants. This pathway is responsible for the synthesis of a wide variety of secondary metabolites, including flavonoids, coumarins, and lignins .
Subcellular Localization
Related compounds like cyanate are known to be actively turned over in soils, suggesting that they might be localized in the cytoplasm or other compartments where metabolic reactions occur .
Preparation Methods
Phenylcyanate can be synthesized through various methods. One common synthetic route involves the reaction of phenol with cyanogen bromide in the presence of a base such as triethylamine. This reaction yields phenylcyanate and hydrogen bromide as by-products . Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Phenylcyanate undergoes several types of chemical reactions, including:
Addition Reactions: It reacts with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane.
Substitution Reactions: It can react with alcohols to form carbamates and with amines to form ureas.
Cycloaddition Reactions: It reacts with cyclohexadienones to form vicinal diamine-containing heterocycle derivatives.
Common reagents used in these reactions include tertiary alkyl amine catalysts, alcohols, and amines. The major products formed from these reactions are ureas, carbamates, and heterocyclic compounds .
Scientific Research Applications
Phenylcyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylcyanate is unique compared to other similar compounds due to its high reactivity and versatility in forming a wide range of products. Similar compounds include:
Methyl isocyanate: Similar in structure but with a methyl group instead of a phenyl group.
Ethyl isocyanate: Similar in structure but with an ethyl group instead of a phenyl group.
Phenyl isocyanate: Similar in structure but with an isocyanate group instead of a cyanate group
Phenylcyanate’s uniqueness lies in its ability to form stable products with a variety of nucleophiles, making it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
phenyl cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFDTWZHFRTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149954 | |
| Record name | Phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-85-6 | |
| Record name | Phenyl cyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl cyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL CYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DU54RB472 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenylcyanate compounds are primarily recognized for their role as monomers in the synthesis of polycyanurates, a class of high-performance polymers. [] These polymers exhibit excellent thermochemical stability, making them suitable for applications demanding high heat resistance, such as aerospace components and electronics. []
A: The curing of phenylcyanates involves a cyclotrimerization reaction, where three phenylcyanate groups react to form a stable triazine ring, which is the repeating unit of the polycyanurate network. [, ] This reaction can be catalyzed by various species, including amines. []
A: The structure of the phenylcyanate monomer significantly influences the final properties of the polycyanurate network. For instance, bulky substituents on the phenyl ring can enhance segmental flexibility, impacting the glass transition temperature (Tg) of the polymer. [] The study by [] demonstrated this effect by synthesizing networks from monomers with varying aromatic content and cross-link densities, leading to a range of Tg values.
A: Yes, phenylcyanates can react with various nucleophiles. One example is the reaction with amines, which plays a crucial role in the curing process of polycyanurates. [] This reaction can lead to a complex mixture of products, including triazine rings, isoureas, guanidines, and cyanamides, depending on the reaction conditions and the specific amine used. []
A: Yes, p-nitrophenylcyanate has been explored as an efficient and less hazardous substitute for cyanogen bromide in activating Sepharose for protein immobilization. [] This method offers the advantage of milder reaction conditions, making it attractive for bioconjugation applications.
A: Theoretical studies utilizing quantum chemical methods like CNDO/2 have been employed to investigate the cycloaddition reactions of phenylcyanates. [] These calculations help elucidate reaction pathways, activation energies, and electronic factors influencing the reactivity of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


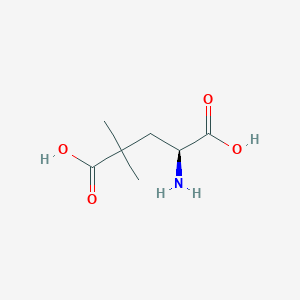
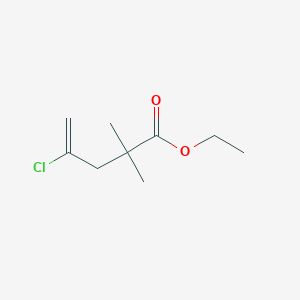
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)

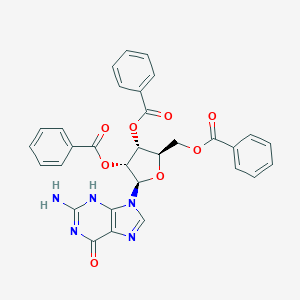
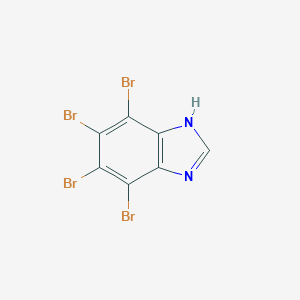

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

